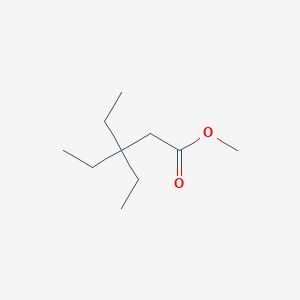

Methyl 3,3-diethylpentanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

78715-66-9 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

methyl 3,3-diethylpentanoate |

InChI |

InChI=1S/C10H20O2/c1-5-10(6-2,7-3)8-9(11)12-4/h5-8H2,1-4H3 |

InChI Key |

WVASJRPAEYVJDH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CC)CC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3,3 Diethylpentanoate

Esterification Reactions for Branched Carboxylic Acids and Alcohols

Esterification, the direct reaction between a carboxylic acid and an alcohol, is a fundamental method for ester synthesis. However, for sterically hindered substrates like 3,3-diethylpentanoic acid, modifications to classical procedures are necessary to obtain satisfactory yields.

Acid-Catalyzed Approaches (e.g., Fischer Esterification Adaptations)

The Fischer-Speier esterification, a classic acid-catalyzed reaction, typically involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the product side, water, a byproduct, is often removed.

For sterically hindered carboxylic acids, the direct attack of the alcohol nucleophile on the protonated carbonyl carbon is slow. To overcome this, more forcing reaction conditions or more potent catalysts are often employed.

Key Adaptations for Sterically Hindered Acids:

Elevated Temperatures and Prolonged Reaction Times: Increasing the thermal energy of the system can help overcome the activation energy barrier imposed by steric hindrance.

Use of Stronger Acid Catalysts: While sulfuric acid is common, stronger acids or Lewis acids can be more effective in activating the carbonyl group of the hindered carboxylic acid.

Efficient Water Removal: Techniques such as azeotropic distillation with a Dean-Stark apparatus are crucial to shift the equilibrium towards the formation of the ester.

Illustrative Reaction Conditions for Fischer Esterification of a Branched Acid:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 3,3-Diethylpentanoic Acid | Methanol (B129727) (large excess) | Conc. H₂SO₄ | Toluene | Reflux | 24-48 | Moderate |

| 3,3-Diethylpentanoic Acid | Methanol (large excess) | p-Toluenesulfonic acid | Benzene | Reflux | 36 | Moderate to Good |

Enzyme-Catalyzed Synthesis (Biocatalysis) of Branched Esters

Biocatalysis, utilizing enzymes such as lipases, offers a green and highly selective alternative for ester synthesis. Lipases can catalyze esterification under mild conditions, often with high chemo-, regio-, and enantioselectivity. However, the active site of an enzyme is a well-defined three-dimensional structure, and significant steric bulk in the substrate can prevent effective binding and catalysis.

The success of enzymatic esterification of 3,3-diethylpentanoic acid would heavily depend on the choice of lipase (B570770) and the optimization of reaction conditions. Lipases from different microbial sources exhibit varying degrees of tolerance to sterically demanding substrates.

Factors Influencing Enzyme-Catalyzed Synthesis:

Enzyme Selection: Screening a variety of lipases (e.g., from Candida antarctica, Rhizomucor miehei, Pseudomonas cepacia) is critical to identify one with a sufficiently accommodating active site.

Reaction Medium: The choice of solvent (or solvent-free system) can significantly impact enzyme activity and stability. Non-polar organic solvents are often preferred to minimize the competing hydrolysis reaction.

Water Activity: Controlling the amount of water in the system is crucial. While a small amount of water is necessary for enzyme function, excess water will favor hydrolysis over esterification.

Substrate Concentration and Molar Ratio: Optimizing these parameters can help to maximize the reaction rate and yield.

Hypothetical Enzyme Screening for Methyl 3,3-diethylpentanoate Synthesis:

| Lipase Source | Solvent | Temperature (°C) | Substrate Conversion (%) |

| Candida antarctica lipase B (immobilized) | Hexane | 50 | High |

| Pseudomonas cepacia lipase | Toluene | 45 | Moderate |

| Porcine pancreatic lipase | Diisopropyl ether | 40 | Low |

Condensation Reactions with Steric Considerations

To circumvent the equilibrium limitations and harsh conditions of acid-catalyzed esterification, various condensation or coupling reagents have been developed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol, even with significant steric hindrance.

Yamaguchi Esterification: This method is particularly effective for the synthesis of sterically hindered esters. It involves the formation of a mixed anhydride (B1165640) from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride in the presence of a base (e.g., triethylamine). This highly reactive intermediate then readily reacts with the alcohol in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).

Shiina Esterification: Similar to the Yamaguchi method, Shiina esterification utilizes an aromatic carboxylic anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as a condensing agent. This method also proceeds via a mixed anhydride intermediate and is highly effective for the formation of esters from sterically demanding substrates under mild conditions.

Carbodiimide-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in the presence of a catalyst like DMAP can facilitate the esterification of sterically hindered acids. The carbodiimide (B86325) activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the alcohol.

Comparative Overview of Condensation Reagents for Hindered Esters:

| Method | Activating Agent | Catalyst | Key Advantages |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride | DMAP | High yields for sterically hindered substrates. |

| Shiina Esterification | 2-Methyl-6-nitrobenzoic anhydride (MNBA) | DMAP | Mild reaction conditions, high efficiency. |

| Carbodiimide Coupling | DCC or DIC | DMAP | Widely applicable, good for sensitive substrates. |

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This method can be an alternative route to this compound, for instance, by converting a more easily synthesized ester of 3,3-diethylpentanoic acid (e.g., an ethyl or benzyl (B1604629) ester) into the desired methyl ester.

Alcoholysis-Based Transformations for Branched Ester Formation

Alcoholysis involves the reaction of an ester with an alcohol in the presence of an acid or base catalyst. To synthesize this compound via this route, an existing ester of 3,3-diethylpentanoic acid would be treated with a large excess of methanol to drive the equilibrium towards the formation of the methyl ester.

The mechanism is analogous to Fischer esterification (for acid catalysis) or involves nucleophilic acyl substitution (for base catalysis). The steric hindrance around the carbonyl group of the 3,3-diethylpentanoyl moiety remains a significant factor affecting the reaction rate.

Interesterification Mechanisms and Control

Interesterification refers to the exchange of acyl groups between two different esters. While less direct for the specific synthesis of this compound from its parent acid, understanding the principles is relevant in broader synthetic contexts. In a system containing this compound and another ester, an acid or base catalyst can promote the scrambling of acyl and alkoxy groups, leading to a mixture of esters.

Control in such reactions is achieved by manipulating the reaction conditions:

Catalyst Choice: The type and concentration of the catalyst can influence the rate and selectivity of the exchange.

Temperature and Reaction Time: These parameters can be adjusted to favor the desired product distribution.

Removal of a Volatile Product: If one of the products is more volatile, its continuous removal can drive the equilibrium.

For the targeted synthesis of this compound, a direct alcoholysis approach is generally more practical than interesterification.

Advanced and Stereoselective Synthetic Pathways

Recent advancements in organic synthesis have provided powerful tools for the construction of sterically congested molecules, including highly substituted esters. These methods often focus on the creation of chiral centers and the efficient assembly of complex carbon skeletons.

Rhodium-catalyzed reactions have emerged as a cornerstone of asymmetric synthesis, offering high levels of enantioselectivity in the formation of chiral molecules. While direct synthesis of this compound using this method is not explicitly detailed in the literature, the principles underlying rhodium-catalyzed asymmetric synthesis of β-branched esters are highly relevant to the formation of its precursors.

One notable approach involves the conversion of allylic amines into chiral, β-branched esters. This transformation, catalyzed by a rhodium complex, proceeds in the presence of an alcohol nucleophile and demonstrates excellent enantioselectivity for a range of substrates. The relevance to this compound lies in the potential to synthesize chiral β-diethyl precursors that could be further elaborated to the final product.

Another strategy employs the rhodium(I)-catalyzed intermolecular asymmetric addition of carboxylic acids to terminal allenes. This method provides access to valuable branched allylic esters, which can serve as versatile intermediates in organic synthesis. The applicability to this compound would involve the synthesis of a precursor with the requisite diethyl substitution pattern at the β-position.

The following table summarizes key aspects of these rhodium-catalyzed methodologies.

| Catalyst System | Reactants | Product Type | Key Advantages |

| Rhodium(I) with chiral phosphine (B1218219) ligands | Allylic amines, Alcohols | Chiral β-branched esters | High enantioselectivity |

| Rhodium(I)/(R,R)-DIOP | Terminal allenes, Carboxylic acids | Branched allylic esters | Regio- and enantioselective |

The construction of the all-carbon quaternary center in this compound is a significant synthetic hurdle due to steric repulsion. Various strategies have been developed to overcome this challenge and assemble highly branched ester architectures.

One effective method is the alkylation of ester enolates. However, for highly hindered esters, this approach can be limited by steric hindrance. The use of hexamethylphosphoramide (B148902) (HMPA) has been shown to favor enolization, enabling the synthesis of sterically demanding esters that are otherwise difficult to obtain. The order of introduction of alkyl groups is critical in the synthesis of tri-substituted esters from mono-substituted precursors.

Another powerful strategy involves the Matteson homologation of tertiary boronic esters. This method allows for the enantioselective creation of quaternary stereogenic centers. The conversion of a tertiary boronic ester into a quaternary center bearing an α-primary alcohol can be achieved using bromomethyllithium. This approach provides a pathway to highly substituted chiral molecules.

The table below highlights different strategies for constructing highly branched esters.

| Methodology | Key Reagents/Conditions | Advantages | Challenges |

| Ester enolate alkylation | Lithium di-isopropylamide (LDA), Hexamethylphosphoramide (HMPA) | Effective for some sterically hindered esters | Sensitive to steric nature of the ester |

| Matteson Homologation | Tertiary boronic esters, Bromomethyllithium | Enantioselective construction of quaternary centers | Requires specialized boronic ester precursors |

| Michael Addition | β,β-disubstituted alkenes, Grignard reagents | Construction of consecutive all-carbon quaternary centers | Multi-step process |

Multi-step synthesis provides a versatile platform for assembling complex molecules like this compound, often involving key steps such as hydrogenation and derivatization of carboxylic acids.

Hydrogenation is a crucial reaction for the saturation of carbon-carbon double or triple bonds, which may be present in precursor molecules. For instance, an unsaturated ester precursor can be synthesized and subsequently hydrogenated to yield the final saturated branched ester. Catalytic hydrogenation using catalysts such as nickel on silica (B1680970) is a widely practiced industrial method for converting unsaturated fatty acids to their saturated counterparts. wikipedia.org More advanced and selective methods, such as asymmetric hydrogenation of conjugated enones using iridium or rhodium catalysts, can be employed to introduce chirality if required. nih.gov

The derivatization of carboxylic acids is another key strategy. Carboxylic acids can be converted into more reactive species, such as acid chlorides, to facilitate esterification with sterically hindered alcohols. chemistrysteps.com The use of coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of activators such as 1-hydroxybenzotriazole (B26582) (HOBt) can also promote the formation of esters from carboxylic acids and alcohols, even in sterically demanding cases. researchgate.net These methods circumvent the limitations of direct Fischer esterification, which is often inefficient for hindered substrates. chemistrysteps.com

A general multi-step approach could involve:

Synthesis of an unsaturated carboxylic acid precursor with the desired branching.

Derivatization of the carboxylic acid to an acid chloride or activation with a coupling agent.

Esterification with methanol.

Hydrogenation of the unsaturated ester to yield the final saturated product.

Green Chemistry Approaches in Branched Ester Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of esters, including highly branched structures.

Biocatalysis, utilizing enzymes such as lipases, offers a mild and selective alternative to traditional chemical methods. mdpi.comresearchgate.net Immobilized lipases, like Novozym® 435, have demonstrated the ability to catalyze the synthesis of branched-chain esters in solvent-free media. mdpi.com This approach avoids the use of hazardous solvents and can lead to high product purity with easier downstream processing. mdpi.com While steric hindrance can be a challenge for enzymatic reactions, biocatalytic resolution of sterically hindered alcohols and carboxylic acids has been successfully demonstrated. researchgate.net

The use of heterogeneous solid acid catalysts is another green approach that facilitates easy separation and reusability, reducing waste and corrosion issues associated with homogeneous catalysts. mdpi.com Catalysts such as zirconium salts have shown activity in the esterification of branched acids, although they may be less active for highly hindered combinations. researchgate.net The development of more efficient and robust solid acid catalysts remains an active area of research.

Greener solvent choices are also a key aspect of sustainable synthesis. Acetonitrile has been proposed as a less hazardous alternative to commonly used chlorinated or amide solvents for reactions like the Steglich esterification. nih.gov Furthermore, solvent-free conditions, often employed in biocatalytic processes, represent an ideal green chemistry scenario. mdpi.com

The following table summarizes some green chemistry approaches applicable to branched ester synthesis.

| Green Chemistry Approach | Examples of Catalysts/Methods | Key Advantages |

| Biocatalysis | Immobilized lipases (e.g., Novozym® 435) | Mild reaction conditions, high selectivity, solvent-free options, biodegradable catalysts. mdpi.com |

| Heterogeneous Catalysis | Zirconium salts, solid acid resins | Catalyst reusability, reduced corrosion and waste, environmentally friendly. mdpi.comresearchgate.net |

| Greener Solvents | Acetonitrile, solvent-free systems | Reduced toxicity and environmental impact, improved safety profile. nih.gov |

Reaction Pathways and Chemical Transformations of Methyl 3,3 Diethylpentanoate

Hydrolytic Reactivity and Mechanism of Ester Cleavage

The hydrolysis of Methyl 3,3-diethylpentanoate, the cleavage of the ester bond by water, can be achieved under both basic and acidic conditions. The steric bulk imposed by the two ethyl groups at the α-carbon position significantly influences the reaction rates and mechanisms compared to less hindered esters.

Saponification Kinetics and Product Formation

The reaction proceeds via a nucleophilic acyl substitution mechanism, specifically the bimolecular base-catalyzed hydrolysis (BAC2) pathway. arkat-usa.org This mechanism involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide (B1231860) leaving group to form 3,3-diethylpentanoic acid, which is then immediately deprotonated by the methoxide to yield the final products.

Table 1: Saponification Reaction of this compound

| Reactants | Conditions | Products | Mechanism | Kinetic Considerations |

|---|

Acid-Mediated Hydrolysis Pathways

Under acidic conditions, the hydrolysis of this compound is a reversible process that yields 3,3-diethylpentanoic acid and methanol (B129727). The reaction is the reverse of Fischer esterification and requires an excess of water to drive the equilibrium toward the products. wikipedia.orgquora.com

The most common mechanism for acid-catalyzed ester hydrolysis is the bimolecular acid-catalyzed (AAC2) pathway. zenodo.org This process involves:

Protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by a water molecule on the protonated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking water molecule to one of the oxygen atoms of the original methoxy (B1213986) group.

Elimination of methanol as a neutral leaving group, regenerating the carbonyl group.

Deprotonation of the carbonyl oxygen to release the carboxylic acid product and regenerate the acid catalyst.

Similar to saponification, the rate of AAC2 hydrolysis is sensitive to steric effects. acs.org The bulky nature of this compound hinders the approach of the water nucleophile in the second step, making the reaction considerably slower than for less substituted esters. In extremely hindered cases, an alternative unimolecular (AAC1) mechanism, involving the formation of an acylium ion, can occur, but this typically requires very strong acidic conditions. google.com

Nucleophilic Acyl Substitution Reactions

Beyond hydrolysis, the carbonyl group of this compound can be attacked by other nucleophiles, leading to different substitution products.

Amide Formation via Aminolysis Reactions

Aminolysis is the reaction of an ester with an amine or ammonia (B1221849) to form an amide. The reaction of this compound with a primary or secondary amine would yield the corresponding N-substituted 3,3-diethylpentanamide and methanol. This reaction is generally slower than base-catalyzed hydrolysis because amines are weaker nucleophiles than hydroxide ions. The reaction often requires high temperatures to proceed at a reasonable rate. The steric hindrance of this compound further slows this transformation, often necessitating elevated temperatures and long reaction times. researchgate.net

Table 2: Aminolysis of this compound

| Reactants | Conditions | Products | Notes |

|---|

Transesterification with Diverse Alcohol Nucleophiles

Transesterification is the process of exchanging the alcohol group of an ester with a different alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. For this compound, reacting it with a different alcohol (R'OH) in the presence of a catalyst will produce a new ester (3,3-diethylpentanoate ester of R'OH) and methanol.

Acid-Catalyzed Transesterification : The mechanism is analogous to acid-catalyzed hydrolysis (AAC2), with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com

Base-Catalyzed Transesterification : This process is initiated by an alkoxide base (R'O⁻), which attacks the carbonyl carbon. masterorganicchemistry.com

As an equilibrium process, the reaction must be driven to completion. This is typically achieved by using a large excess of the reactant alcohol or by removing one of the products (usually the more volatile alcohol, in this case, methanol) from the reaction mixture as it forms. researchgate.net The steric hindrance of the substrate remains a key factor in determining the reaction rate.

Oxidation and Thermal Decomposition Chemistry

Esters are generally resistant to oxidation under mild conditions. The oxidation of this compound would require harsh oxidizing agents and would likely lead to the cleavage of C-C bonds and degradation of the molecule rather than a selective transformation.

Thermal decomposition, or pyrolysis, of esters typically occurs at high temperatures. The decomposition pathways are highly dependent on the structure of the ester. For methyl esters that lack β-hydrogens in the alcohol portion, decomposition proceeds through more complex, higher-energy pathways than the typical ester pyrolysis (retro-ene reaction). researchgate.net The thermal decomposition of this compound would likely involve homolytic cleavage of C-C or C-O bonds, initiating radical chain reactions that lead to a complex mixture of smaller hydrocarbon and oxygenated products. Studies on similar esters like methyl butanoate show that decomposition can lead to products such as alkenes, aldehydes, and ketenes through various bond scission events. researchgate.net

Comprehensive Kinetic Modeling of Autoignition and Combustion

Peroxy Radical Chemistry and Accretion Product Generation

There is a lack of specific research into the peroxy radical chemistry of this compound and the subsequent generation of accretion products. The formation and reaction of peroxy radicals are crucial intermediates in the atmospheric and combustion chemistry of organic compounds. However, studies detailing the specific peroxy radicals formed from this compound, their reaction rates, and the identity of resulting accretion products (larger molecules formed from radical-radical reactions) have not been reported.

Influence of Branching on Reaction Rates and Pathways

The influence of the diethyl branching at the third carbon position on the reaction rates and pathways of this compound has not been specifically investigated. In general, the degree and position of branching in alkyl chains can significantly impact combustion and atmospheric oxidation chemistry. Branching can affect the stability of radical intermediates and the rates of hydrogen abstraction and isomerization reactions. However, without specific experimental or theoretical studies on this compound, the precise effects of its unique branching structure remain unquantified.

Electrophilic and Radical Mediated Transformations

Detailed studies on the electrophilic and radical-mediated transformations of this compound are not available in the current scientific literature. Information regarding its reactivity with various electrophiles or the mechanisms of its transformation under radical-initiated conditions has not been documented.

Advanced Spectroscopic Characterization of Methyl 3,3 Diethylpentanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of methyl 3,3-diethylpentanoate. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, confirming the compound's unique structure.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron density around the protons, with electronegative atoms like oxygen causing a downfield shift.

Predicted ¹H NMR Data:

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃ (ester) | 3.65 | Singlet | - | 3H |

| CH₂ (C2) | 2.20 | Singlet | - | 2H |

| CH₂ (ethyl) | 1.35 | Quartet | 7.5 | 4H |

| CH₃ (ethyl) | 0.85 | Triplet | 7.5 | 6H |

The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the ester group is typically found significantly downfield.

Predicted ¹³C NMR Data:

| Carbon | Chemical Shift (ppm) |

| C=O (C1) | 173.5 |

| CH₃ (ester) | 51.5 |

| C3 | 45.0 |

| CH₂ (C2) | 38.0 |

| CH₂ (ethyl) | 25.0 |

| CH₃ (ethyl) | 8.0 |

Note: The chemical shifts are predicted values and may vary slightly in different deuterated solvents.

The coupling analysis in the ¹H NMR spectrum is straightforward for the ethyl groups, where the methylene (B1212753) protons (CH₂) are split into a quartet by the adjacent methyl protons (CH₃), and the methyl protons are split into a triplet by the adjacent methylene protons. The singlet nature of the C2 methylene protons and the ester methyl protons is due to the absence of adjacent protons.

Two-dimensional NMR experiments are essential for confirming the connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show a clear correlation between the methylene protons (1.35 ppm) and the methyl protons (0.85 ppm) of the ethyl groups, confirming their direct coupling.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would confirm the assignments made in the 1D spectra, for example, linking the proton signal at 1.35 ppm to the carbon signal at 25.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals longer-range couplings (typically 2-3 bonds). Key correlations for this compound would include:

The ester methyl protons (3.65 ppm) showing a correlation to the carbonyl carbon (173.5 ppm).

The C2 methylene protons (2.20 ppm) showing correlations to the carbonyl carbon (173.5 ppm) and the quaternary carbon at C3 (45.0 ppm).

The ethyl methylene protons (1.35 ppm) showing a correlation to the quaternary carbon at C3 (45.0 ppm).

In the analysis of complex mixtures containing various branched esters, advanced NMR techniques are invaluable. Techniques like Diffusion Ordered Spectroscopy (DOSY) can be used to separate the signals of different components based on their diffusion coefficients, which are related to their size and shape. Furthermore, quantitative ¹H NMR (qNMR) can be employed to determine the relative concentrations of different esters in a mixture by integrating the unique signals of each component.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and numerous fragment ions. The fragmentation of this compound would be expected to proceed through several key pathways:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the quaternary carbon (C3) is expected to be a dominant fragmentation pathway. This would lead to the loss of ethyl radicals (•CH₂CH₃), resulting in a prominent ion.

McLafferty Rearrangement: While less common for esters without gamma-hydrogens, other rearrangement reactions can occur.

Cleavage adjacent to the carbonyl group: Fragmentation can occur on either side of the carbonyl group, leading to characteristic acylium ions.

Predicted Major Fragment Ions in EI-MS:

| m/z | Ion Structure |

| 158 | [M]⁺ (Molecular Ion) |

| 129 | [M - C₂H₅]⁺ |

| 101 | [M - C₂H₅ - CO]⁺ or [CH₂(C₂H₅)₂]⁺ |

| 88 | [CH₂=C(OH)OCH₃]⁺ (McLafferty-type rearrangement) |

| 59 | [COOCH₃]⁺ |

| 57 | [C₄H₉]⁺ |

| 29 | [C₂H₅]⁺ |

Chemical Ionization (CI-MS): CI is a softer ionization technique that results in less fragmentation and a more prominent protonated molecular ion ([M+H]⁺). For this compound (MW = 158.24), the CI mass spectrum would be expected to show a strong peak at m/z 159. This is particularly useful for confirming the molecular weight of the compound when the molecular ion in the EI spectrum is weak or absent.

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of ions. In an MS/MS experiment, a specific precursor ion from the initial mass spectrum is selected and subjected to further fragmentation.

For this compound, the ion at m/z 129 (resulting from the loss of an ethyl group) could be selected as the precursor ion. The fragmentation of this ion would provide definitive evidence for the location of the branching. The subsequent loss of another ethyl group or other characteristic fragments would confirm the presence of the two ethyl groups on the same carbon atom (C3), thus localizing the branch point. This technique is especially crucial in distinguishing between isomers of branched esters.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of a compound, distinguishing it from other molecules with the same nominal mass.

For this compound, with a molecular formula of C₁₀H₂₀O₂, the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms (¹²C, ¹H, and ¹⁶O). While experimental HRMS data for this compound is not widely published, the expected monoisotopic mass would be approximately 172.14633 Da. An HRMS analysis would aim to experimentally measure a mass-to-charge ratio (m/z) that is extremely close to this theoretical value, typically within a few parts per million (ppm), thereby confirming its elemental composition.

For comparison, the computed exact mass for a related isomer, Methyl 3,3-dimethylpentanoate (C₈H₁₆O₂), is 144.115029749 Da. nih.gov This highlights the capability of HRMS to differentiate between compounds that may have similar structures or molecular weights.

Table 1: Theoretical Exact Mass Data for C₁₀H₂₀O₂

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀O₂ |

| Theoretical Monoisotopic Mass | 172.14633 Da |

| Common Adducts (Expected m/z) | [M+H]⁺: 173.15361 |

This table presents theoretical data based on the molecular formula.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands indicative of its ester functional group and its aliphatic structure. A strong, prominent peak is anticipated in the region of 1750-1735 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of a saturated aliphatic ester. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is strong in the IR spectrum, it is typically a weaker band in the Raman spectrum. Conversely, the C-C backbone and C-H symmetric stretching vibrations of the alkyl chains are expected to produce strong signals in the Raman spectrum, providing insight into the carbon skeleton of this compound.

Table 2: Predicted Major Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H Stretch (Alkyl) | 2850-3000 | IR, Raman |

| C=O Stretch (Ester) | 1735-1750 | IR |

| C-H Bend (Alkyl) | 1365-1470 | IR |

Chromatographic Methods Coupled with Detection (e.g., GC-MS, GPC)

Chromatographic techniques are vital for the separation and analysis of compounds within a mixture. When coupled with a detector, such as a mass spectrometer, they provide a powerful tool for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly suitable method for the analysis of a volatile and thermally stable compound like this compound. In this technique, the compound is vaporized and separated from other components in a mixture based on its boiling point and interactions with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint. For this compound, common fragmentation pathways would likely involve cleavage at the ester group, such as the loss of the methoxy (B1213986) group (-OCH₃) or the methoxycarbonyl group (-COOCH₃), as well as fragmentation of the alkyl chains. The retention time from the gas chromatograph and the fragmentation pattern from the mass spectrometer together allow for confident identification and quantification of the compound. embrapa.brjmchemsci.comajchem-a.com

Gel Permeation Chromatography (GPC): Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography, is primarily used for the analysis of high molecular weight polymers. wikipedia.orgtaylorfrancis.com This technique separates molecules based on their hydrodynamic volume in solution. wikipedia.org For a small molecule like this compound, GPC would not be the typical method of choice for separation or characterization, as its application is geared towards macromolecules. wikipedia.orgtaylorfrancis.com However, it could theoretically be used to separate it from polymeric materials if it were present as a monomer or an additive in a polymer sample.

X-ray Crystallography for Solid-State Structure (if applicable to derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique requires the compound to be in a well-ordered crystalline form.

This compound is a liquid at room temperature and is unlikely to form stable crystals suitable for X-ray diffraction under standard conditions. Therefore, obtaining a crystal structure of the parent compound is not generally feasible.

However, it is possible to determine the solid-state structure of a derivative of this compound. If the ester were to be converted into a solid derivative (for example, through a reaction that introduces functionalities capable of forming a stable crystal lattice), X-ray crystallography could then be applied. The resulting crystal structure would provide detailed information on bond lengths, bond angles, and intermolecular interactions of the derivative in the solid state, offering insights that could be extrapolated to understand the conformational preferences of the parent molecule.

Computational Chemistry and Theoretical Studies on Methyl 3,3 Diethylpentanoate

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are a powerful tool for investigating the fundamental properties of molecules at the atomic level. For Methyl 3,3-diethylpentanoate, these methods can provide detailed insights into its geometry, conformational preferences, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

The flexible nature of the ethyl and pentanoate chains in this compound gives rise to multiple possible three-dimensional arrangements, or conformers. Conformational analysis aims to identify the most stable of these structures. libretexts.org This is typically achieved by performing geometry optimization calculations, where the potential energy of the molecule is minimized with respect to the positions of its atoms.

The ester group itself is generally planar, but rotation around the various single bonds in the alkyl chains leads to different conformers. modgraph.co.uk Theoretical studies on similar flexible molecules, such as methyl esters of other carboxylic acids, have shown that multiple conformers can exist within a small energy range. acs.orgfrontiersin.orgacs.org For this compound, a systematic conformational search would be necessary to identify all low-energy structures. This would involve rotating the dihedral angles of the flexible bonds and performing geometry optimizations for each starting structure. The relative energies of the resulting conformers can then be calculated to determine their populations at a given temperature.

A hypothetical energy profile for the rotation around the C2-C3 bond, which is central to the branching, would likely show multiple energy minima corresponding to staggered conformations of the ethyl groups relative to the rest of the molecule. The relative energies of these conformers would be influenced by steric hindrance between the bulky ethyl groups.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, MS Fragmentation)

Quantum mechanical calculations can accurately predict various spectroscopic parameters, which are crucial for the identification and characterization of this compound.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemistry. rsc.org Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with Density Functional Theory (DFT), can provide theoretical ¹H and ¹³C NMR spectra. modgraph.co.uknih.govnih.gov For this compound, the predicted chemical shifts would be sensitive to the local electronic environment of each nucleus. For instance, the protons on the carbon adjacent to the carbonyl group are expected to be shifted downfield (to a higher ppm value) compared to other alkyl protons. orgchemboulder.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (ester) | 3.6 - 3.7 | s |

| CH₂ (next to C=O) | 2.2 - 2.4 | s |

| CH₂ (ethyl) | 1.2 - 1.4 | q |

| CH₃ (ethyl) | 0.8 - 1.0 | t |

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of these modes. dtic.milresearchgate.net For an ester like this compound, the most prominent peak in the predicted IR spectrum would be the C=O stretching vibration, typically appearing in the range of 1735-1750 cm⁻¹. spectroscopyonline.com Other characteristic peaks would include the C-O stretching vibrations and various C-H bending and stretching modes. niscpr.res.innih.gov

Interactive Data Table: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C=O Stretch | ~1740 | Strong |

| C-O Stretch (ester) | ~1250-1000 | Strong |

| C-H Stretch (alkyl) | ~2950-2850 | Medium-Strong |

| C-H Bend (alkyl) | ~1460-1370 | Medium |

MS Fragmentation: While quantum mechanics can be used to study the energetics of fragmentation pathways, predicting a full mass spectrum is complex. However, based on the structure of this compound and known fragmentation patterns of similar esters, a plausible fragmentation pattern can be proposed. nih.govmiamioh.educhemistrynotmystery.comwhitman.edu The molecular ion peak (M⁺) would be expected. Alpha-cleavage next to the carbonyl group is a common fragmentation pathway for esters. miamioh.edu Another characteristic fragmentation is the McLafferty rearrangement if a gamma-hydrogen is present, though this is not possible for this compound due to the quaternary carbon at the 3-position. Fragmentation of the alkyl chains is also expected. docbrown.info

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 144 | [M]⁺ |

| 115 | [M - C₂H₅]⁺ |

| 87 | [CH₂C(C₂H₅)₂]⁺ |

| 59 | [COOCH₃]⁺ |

| 57 | [C(C₂H₅)₂]⁺ |

Reaction Pathway Elucidation and Energy Profile Determination (e.g., H-atom abstraction kinetics)

Theoretical calculations are invaluable for studying reaction mechanisms and kinetics. For this compound, a key reaction in atmospheric and combustion chemistry is hydrogen atom (H-atom) abstraction by radicals such as OH. nih.govrsc.org Quantum mechanical methods can be used to map out the potential energy surface for such reactions, identifying the transition states and calculating the activation energies. scispace.comnih.gov

The different types of hydrogen atoms in this compound (primary on the ethyl groups, secondary on the ethyl groups and the pentanoate chain) will have different reactivities towards H-atom abstraction. Theoretical studies on similar esters have shown that H-atoms on carbons alpha to the ester group can have different abstraction rates compared to those further down the alkyl chain. rsc.org The presence of the quaternary carbon in this compound would also influence the stability of the resulting radical and thus the kinetics of the abstraction.

Interactive Data Table: Hypothetical Activation Energies for H-atom Abstraction from this compound by OH Radical

| H-atom Site | Type | Hypothetical Activation Energy (kcal/mol) |

| C2-H | Secondary | 3.5 - 5.0 |

| C4-H | Secondary | 2.0 - 3.5 |

| C5-H | Primary | 4.0 - 5.5 |

| Ethyl CH₂ | Secondary | 2.5 - 4.0 |

| Ethyl CH₃ | Primary | 4.5 - 6.0 |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a way to study the time-dependent behavior of molecules, offering insights into their motion, conformational changes, and interactions with their environment. mdpi.comk-state.eduacs.org

Investigation of Molecular Motion and Conformational Landscapes

MD simulations can be used to explore the conformational landscape of flexible molecules like this compound. wustl.edumdpi.comnih.gov By simulating the molecule's motion over time, it is possible to observe transitions between different conformers and to map out the energy landscape that governs these changes. nih.gov For a molecule with several rotatable bonds, the conformational landscape can be complex, with multiple local energy minima separated by energy barriers. umanitoba.ca MD simulations can help to identify the most populated conformational states and the pathways for interconversion between them.

Understanding Intermolecular Interactions and Aggregation Behavior

In the liquid phase, molecules of this compound will interact with each other through various non-covalent forces, such as van der Waals interactions and dipole-dipole interactions. MD simulations can be used to study these intermolecular interactions and to understand how they influence the structure and properties of the bulk liquid. researchgate.netnih.govdovepress.com

Furthermore, MD simulations can be employed to investigate the aggregation behavior of ester molecules. nih.govmanchester.ac.ukbiorxiv.org While significant aggregation is less likely for a relatively small and non-polar molecule like this compound compared to larger, more functionalized molecules, simulations could reveal tendencies for local ordering or clustering in the liquid state. These simulations would involve placing a large number of molecules in a simulation box and observing their collective behavior over time.

Chemical Kinetic Modeling and Reaction Network Development

The development of a comprehensive chemical kinetic model for a novel compound such as this compound is a multifaceted process that relies heavily on computational chemistry. Such a model is essential for predicting the combustion behavior, including ignition delay, flame speed, and pollutant formation, under a wide range of conditions. The process involves the systematic construction of a reaction network, estimation of thermochemical and kinetic data for all involved species and reactions, and rigorous validation against experimental data. Given the absence of specific experimental data for this compound, the development of a detailed reaction mechanism would be based on established rules and analogies to similar, well-studied ester compounds.

Development and Validation of Detailed Reaction Mechanisms

A detailed reaction mechanism for this compound would encompass a vast network of elementary reactions, including unimolecular and bimolecular reactions, to describe the oxidation and pyrolysis of the fuel. The development of such a mechanism is a hierarchical process that starts with the initial fuel molecule and extends to the formation of final combustion products like carbon dioxide and water.

The construction of the reaction mechanism would follow established principles for hydrocarbon and oxygenated fuel combustion. llnl.gov The primary mechanism would include reactions that describe the initial decomposition of the fuel molecule and the subsequent reactions of the resulting radicals. For this compound, this would involve:

Unimolecular decomposition: Bond fission reactions that break the C-C and C-O bonds in the parent molecule.

H-atom abstraction: Reactions where radicals (like H, OH, CH₃) abstract a hydrogen atom from the fuel molecule, leading to the formation of fuel radicals. The branching at the 3-position of the pentanoate chain introduces different types of C-H bonds, each with a distinct bond dissociation energy, which will influence the site of H-atom abstraction.

Radical decomposition: The fuel radicals formed would undergo β-scission reactions, breaking C-C bonds and forming smaller molecules and radicals.

The development process for a detailed mechanism for a large ester like this compound would be analogous to that for other large methyl esters, such as methyl decanoate. llnl.govllnl.gov The rules for reaction classes and rate estimations would be adopted from well-validated mechanisms for smaller esters and alkanes. llnl.gov For instance, the initial steps of oxidation at low to intermediate temperatures would involve the addition of O₂ to the fuel radicals, followed by isomerization and decomposition pathways that are known to be important for larger fuel molecules. nih.gov

Ab initio calculations, a cornerstone of computational chemistry, would be employed to determine the thermochemical properties (enthalpy of formation, entropy, and heat capacity) of the fuel molecule and its associated radicals and intermediates. researchgate.netresearchgate.net Quantum chemical methods like the CBS-QB3 level of theory have been successfully used to calculate these properties for other esters. nih.gov These calculations would also provide crucial information on the potential energy surfaces for key reaction classes, allowing for the determination of activation energies and reaction rate constants. researchgate.netacs.org

The validation of the developed mechanism is a critical step. Since no specific experimental data for this compound is available, the validation would initially be against general trends and data for similar branched esters. repec.org The model's predictions for ignition delay times, species concentration profiles in a jet-stirred reactor, and flame speeds would be compared with experimental data for isomers or structurally related compounds. Any discrepancies would lead to a refinement of the mechanism, particularly the rates of the most sensitive reactions. uclouvain.be

Below is an illustrative table of key reaction classes that would be included in a detailed kinetic model for this compound.

| Reaction Class | Example Reaction | Significance |

| Unimolecular Decomposition | CH₃OOC(C₂H₅)₂CH₂CH₃ → Products | Initiates the reaction sequence at high temperatures. |

| H-atom Abstraction | CH₃OOC(C₂H₅)₂CH₂CH₃ + OH → Radicals + H₂O | A primary pathway for fuel consumption. |

| Radical β-scission | CH₃OOC(C₂H₅)₂CH₂CH₂• → Products | Breaks down larger radicals into smaller species. |

| Oxygen Addition | Fuel Radical + O₂ ↔ RO₂• | Key step in low-temperature oxidation. |

| Isomerization of RO₂• | RO₂• ↔ •QOOH | Leads to chain branching in low-temperature combustion. |

Sensitivity Analysis and Rate Parameter Refinement

Once a preliminary detailed reaction mechanism is developed, sensitivity analysis is performed to identify the reactions that have the most significant influence on the model's predictions. elte.hunasa.gov This computational technique involves systematically varying the rate parameters of individual reactions and observing the effect on key combustion targets, such as ignition delay time or the concentration of a particular species. tandfonline.comresearchgate.net Reactions to which the model predictions are highly sensitive are considered "rate-limiting" or "key" reactions. bohrium.comskill-lync.com

For a large and complex mechanism like that for this compound, sensitivity analysis is crucial for identifying the most important reaction pathways and for guiding the refinement of the kinetic model. researchgate.net The analysis would likely reveal that at high temperatures, the ignition delay is sensitive to the rates of small-molecule reactions, such as H₂ + O₂ ↔ H + HO₂. At lower temperatures, the sensitivity would shift to the reactions involving the fuel molecule and its early decomposition products, including H-atom abstraction reactions and the subsequent reactions of the fuel radicals. whiterose.ac.uk

The results of the sensitivity analysis are often presented as normalized sensitivity coefficients, as shown in the hypothetical table below for the ignition delay of this compound at different temperatures. A positive coefficient indicates that increasing the reaction rate increases the ignition delay (inhibits reaction), while a negative coefficient means increasing the rate decreases the ignition delay (promotes reaction).

| Reaction | Sensitivity Coefficient (High T) | Sensitivity Coefficient (Low T) |

| H + O₂ ↔ O + OH | 0.85 | 0.15 |

| CO + OH ↔ CO₂ + H | -0.65 | -0.20 |

| Fuel + OH → Radicals + H₂O | -0.10 | -0.75 |

| RO₂• ↔ •QOOH | 0.05 | -0.80 |

The identification of these key reactions allows for a targeted refinement of their rate parameters. For these sensitive reactions, more accurate rate constants would be determined using high-level ab initio calculations or by fitting the model's predictions to any available experimental data for similar compounds. researchgate.netacs.org This iterative process of sensitivity analysis and rate parameter refinement is essential for developing a robust and predictive chemical kinetic model. researchgate.net

Structure-Reactivity and Structure-Performance Relationship Studies (SAR/SPR)

Structure-Reactivity and Structure-Performance Relationship (SAR/SPR) studies aim to establish a connection between the molecular structure of a fuel and its combustion characteristics. repec.org For esters, factors such as the length of the alkyl chain, the degree of branching, and the position of the ester group can significantly influence properties like cetane number, sooting tendency, and ignition quality. Computational chemistry plays a vital role in elucidating these relationships at a fundamental level.

Computational Design of Branched Ester Derivatives with Targeted Properties

The insights gained from SAR/SPR studies can be leveraged for the computational design of novel biofuel candidates with optimized properties. researchgate.netresearchgate.net By systematically modifying the molecular structure of a base molecule like this compound and computationally screening the properties of the resulting derivatives, it is possible to identify candidates with improved performance characteristics. figshare.com

For example, to design a branched ester derivative with a higher cetane number (indicating better ignition quality), one might computationally explore the effect of varying the length and position of the ethyl groups on the pentanoate backbone. A higher degree of branching can impact the stability of the fuel radicals formed during the initial stages of combustion, which in turn affects the low-temperature heat release and ignition delay.

The computational design process would involve:

Generation of Candidate Molecules: A library of virtual molecules would be created by systematically modifying the structure of this compound. This could include changing the length of the alkyl chains, introducing or moving branches, or altering the position of the ester functional group.

Prediction of Properties: For each candidate molecule, a suite of relevant properties would be predicted using computational methods. These could include thermochemical properties calculated via ab initio methods, and combustion properties estimated using the developed kinetic models or through quantitative structure-property relationship (QSPR) models trained on existing data for other esters. mdpi.com

Screening and Selection: The candidate molecules would be ranked based on their predicted performance. For instance, for a diesel fuel application, molecules with a predicted high cetane number and low sooting tendency would be prioritized.

A hypothetical computational screening of branched ester derivatives for improved cetane number is presented in the table below.

| Compound | Structure | Predicted Cetane Number |

| This compound | C(C)(CC)CC(=O)OC | 55 |

| Methyl 3-ethyl-3-methylhexanoate | C(C)(CCC)CC(=O)OC | 58 |

| Methyl 3,3-dipropylpentanoate | C(CCC)(CCC)CC(=O)OC | 52 |

| Methyl 2,2-diethylpentanoate | C(CC)(CC)C(=O)OC | 50 |

This data-driven approach, combining computational chemistry and machine learning, can accelerate the discovery of advanced biofuels with tailored properties for specific engine applications. bioenergy-kimlab.org

Future Directions and Emerging Research Areas

Development of Highly Efficient and Sustainable Synthetic Methodologies for Branched Esters

The synthesis of sterically hindered esters like Methyl 3,3-diethylpentanoate presents considerable challenges due to steric hindrance, which can impede traditional esterification reactions. Future research is increasingly focused on developing efficient and sustainable synthetic routes to overcome these hurdles.

Current research is exploring biocatalytic methods, which offer a greener alternative to traditional chemical synthesis. mdpi.comnih.gov Lipase-based catalysts, for instance, can operate under mild conditions and in solvent-free systems, which aligns with the principles of green chemistry. mdpi.comnih.gov The development of robust immobilized enzymes that can be reused over multiple cycles is a key area of investigation, aiming to improve process productivity and economic viability. nih.gov For highly branched structures, enzymatic approaches may offer superior selectivity and efficiency compared to conventional methods. researchgate.net

In addition to biocatalysis, advancements in chemical catalysis are also crucial. The design of novel catalysts that can effectively facilitate the esterification of sterically demanding alcohols and carboxylic acids is an active area of research. organic-chemistry.orgresearchgate.net Flow chemistry is another promising approach, offering enhanced control over reaction parameters and the potential for scalable, continuous production of specialty esters. organic-chemistry.org The overarching goal is to develop synthetic pathways that are not only high-yielding but also minimize waste and energy consumption.

Table 1: Comparison of Synthetic Methodologies for Branched Esters

| Methodology | Advantages | Challenges |

|---|---|---|

| Conventional Catalysis | Well-established, versatile for various substrates. | Often requires harsh conditions, potential for side reactions, catalyst removal can be difficult. |

| Biocatalysis (Enzymatic) | High selectivity, mild reaction conditions, environmentally friendly. mdpi.com | Enzyme stability and reusability, substrate scope can be limited by steric hindrance. researchgate.net |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, potential for scalability. organic-chemistry.org | Initial setup costs can be high, optimization of flow parameters is required. |

Integration of Advanced Characterization Techniques for In-situ Monitoring of Reactions

To optimize the synthesis of complex esters like this compound, real-time monitoring of the reaction progress is essential. Advanced characterization techniques that allow for in-situ analysis are becoming increasingly important.

Spectroscopic methods such as mid-infrared (MIR) and Raman spectroscopy are powerful tools for tracking the concentration of reactants and products in real-time. nih.govacs.org The use of fiber-optic probes allows for direct immersion into the reaction vessel, providing continuous data without the need for sample extraction. acs.orgresearchgate.net This enables precise determination of reaction kinetics and endpoints, leading to improved process control and efficiency. mt.com

Mass spectrometry is another technique being adapted for online reaction monitoring. nih.gov By providing detailed information about the molecular species present in the reaction mixture, it can help in identifying reaction intermediates and byproducts, offering deeper insights into the reaction mechanism. The integration of these advanced analytical techniques is crucial for the development of robust and optimized synthetic processes for specialty esters.

Table 2: In-situ Monitoring Techniques for Esterification Reactions

| Technique | Information Provided | Advantages |

|---|---|---|

| Mid-Infrared (MIR) Spectroscopy | Concentration of functional groups (e.g., -COOH, -OH, -COOR). | High sensitivity, suitable for liquid-phase reactions. acs.org |

| Raman Spectroscopy | Vibrational modes of molecules, complementary to MIR. | Can be used in aqueous systems, less interference from water. |

| Mass Spectrometry | Molecular weight and structure of components. nih.gov | High specificity, useful for identifying intermediates and impurities. nih.gov |

Predictive Modeling and Artificial Intelligence for De Novo Ester Design

Machine learning algorithms, trained on large datasets of known chemical compounds and their properties, can establish structure-property relationships. bohrium.comacs.org These models can then be used to predict the characteristics of novel esters before they are synthesized, saving significant time and resources. bohrium.commdpi.com

Exploration of Novel Applications in Niche Advanced Materials and Chemical Technologies

The unique properties of branched esters, such as their good low-temperature performance and high thermal stability, make them attractive for a range of specialized applications. google.comsrce.hr Future research will likely focus on exploring the use of compounds like this compound in niche areas of advanced materials and chemical technologies.

In the field of lubricants, highly branched esters are valued for their excellent lubricating properties and biodegradability, making them suitable as environmentally friendly base oils for industrial and automotive applications. nih.govgoogle.comnih.gov Their resistance to oxidation and low volatility are also advantageous in high-temperature applications. srce.hr

Beyond lubricants, specialty esters are finding use in cosmetics as emollients and in the formulation of personal care products. shreechem.inaston-chemicals.com They are also used as plasticizers to improve the flexibility of polymers. hashnode.devebsco.com As research progresses, it is anticipated that the unique structural features of sterically hindered branched esters will lead to their incorporation into a new generation of advanced materials with tailored functionalities. donau-chemie-group.commedium.com

Table 3: Potential Applications of Branched Esters

| Application Area | Key Properties |

|---|---|

| Advanced Lubricants | Good low-temperature fluidity, high thermal and oxidative stability, biodegradability. google.comsrce.hr |

| Polymers and Plastics | Plasticizing effects, improved flexibility. hashnode.devebsco.com |

| Cosmetics and Personal Care | Emollient properties, unique sensory profiles. shreechem.inaston-chemicals.com |

| Specialty Solvents | High boiling point, specific solvency characteristics. hashnode.dev |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.